molecular formula C10H16F3NO3 B592252 Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 644970-36-5

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B592252
CAS No.: 644970-36-5
M. Wt: 255.237
InChI Key: LTDRQRZCMHBRKM-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H16F3NO3 and a molecular weight of 255.24 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and trifluoromethylating agents under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for investigating enzyme interactions and metabolic pathways .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors. Its trifluoromethyl group can improve drug potency and selectivity .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique reactivity makes it valuable for various chemical transformations .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules . This interaction can lead to changes in enzyme activity, receptor binding, and overall biological effects.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDRQRZCMHBRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 3-oxopyrrolidine-1-carboxylate (926 mg, 5.0 mmol) was dissolved in THF (10 mL) and the solution was cooled to 0° C., trimethyl(trifluoromethyl)silane (0.872 mL) and tetrabutylammonium fluoride (TBAF) (176 mg, 0.557 mmol) were added. The ice-bath was removed and the reaction mixture was stirred at room temperature overnight. Saturated aqueous NH4Cl solution (8 mL) was added and stirring was continued. After 15 min TBAF (2.36 g TBAF in 7.5 mL THF) was added and the reaction mixture was stirred at room temperature for 1 h. The reaction mixture was extracted with ethyl acetate, washed with H2O, dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel flash chromatography (0-40% ethyl acetate in petroleum spirit) to give the subtitled compound (800 mg).
Quantity
926 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.872 mL
Type
reactant
Reaction Step Two
Quantity
176 mg
Type
reactant
Reaction Step Two

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